Acidi steroidi

Steroid acids are a class of organic compounds that form an important part of steroid chemistry. These acids serve as the basic building blocks for various steroid hormones and cholesterol, which play crucial roles in numerous biological processes within living organisms. Common examples include cholestan-3-one-4,7,12(16)-trione (cholesterol), progesterone acid, and testosterone acid.

Steroid acids are characterized by a unique carbon skeleton structure, typically consisting of 17 or 21 carbon atoms arranged in rings. The structural diversity allows for the formation of different functional groups such as alcohols, ketones, and esters, which can be found in their derivatives. They are synthesized through complex biochemical pathways, often involving multiple steps including cyclization, isomerization, and reduction reactions.

Steroid acids have extensive applications in pharmaceuticals, cosmetics, and research fields. For instance, they are used as precursors for synthesizing steroid hormones, including corticosteroids and sex hormones, which are essential in treating various medical conditions such as inflammation, asthma, and certain reproductive disorders. In the cosmetic industry, derivatives of steroid acids can enhance skin hydration and elasticity.

In summary, steroid acids are vital components in biological systems, serving both structural and functional roles, and they play a critical role in the development of pharmaceuticals and personal care products.

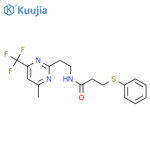

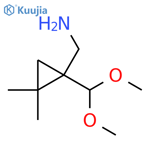

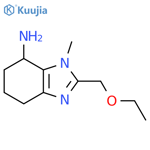

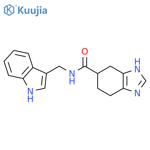

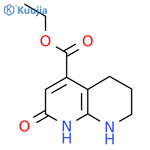

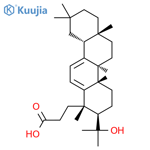

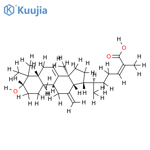

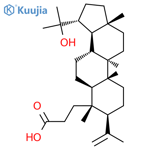

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

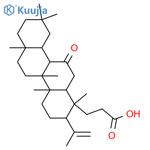

|

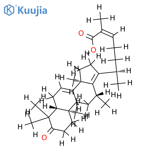

Koetjapic acid | 142905-27-9 | C30H46O4 |

|

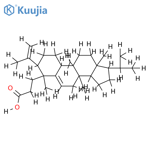

dysoxyhainic acid J | 1268469-35-7 | C30H48O3 |

|

kadpolysperin G | 1380589-11-6 | C30H46O3 |

|

dysoxyhainic acid H | 1268469-33-5 | C30H50O3 |

|

kadpolysperin E | 1380589-09-2 | C30H44O3 |

|

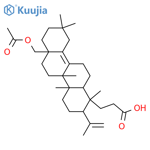

3,4-Seco-4(23),9(11)-fernadien-3-oic acid | 174231-88-0 | C30H48O2 |

|

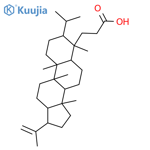

3,4-seco-20(29)-lupen-3-oic acid | 3757-28-6 | C30H50O2 |

|

28-Hydroxy-3,4-seco-4(23),13(18)-oleanadien-3-oic acid; 28-Ac | 1374403-23-2 | C32H50O4 |

|

3,4-Seco-4(23),22(29)-hopadien-3-oic acid; (21βH)-form, 4,23-Dihydro | 1456621-91-2 | C30H50O2 |

|

12-Oxo-3,4-seco-4(23)-oleanen-3-oic acid | 1374403-21-0 | C30H48O3 |

Letteratura correlata

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati